BIP-135 is a synthetic, small-molecule compound identified as a potent and reasonably selective inhibitor of glycogen synthase kinase-3 (GSK-3) []. It is classified as a maleimide derivative and has gained significant attention for its therapeutic potential in various neurological disorders, particularly spinal muscular atrophy (SMA) [].
Although a detailed synthesis procedure for BIP-135 itself was not found in the provided papers, the synthesis of radioiodinated BIP-135 derivatives has been reported []. This involved an iododestannylation reaction using hydrogen peroxide as the oxidant. The process started with the corresponding tributyltin precursors, resulting in radiochemical yields ranging from 10% to 30% []. This suggests a potential route for synthesizing BIP-135 involving a similar strategy with appropriate starting materials.
The molecular structure of BIP-135 consists of a maleimide core, substituted at the 3- and 4- positions with a benzofuran and a 5-bromo-1-methyl-1H-indol-3-yl group, respectively. This specific arrangement and the presence of bromine contribute to its unique binding affinity and selectivity for GSK-3 [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: